molecular formula C7H4BrF3Mg B3265134 Magnesium;trifluoromethylbenzene;bromide CAS No. 402-26-6

Magnesium;trifluoromethylbenzene;bromide

Cat. No.: B3265134
CAS No.: 402-26-6
M. Wt: 249.31 g/mol
InChI Key: LOZINMRFHYWGEB-UHFFFAOYSA-M
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Description

Magnesium trifluoromethylbenzene bromide refers to a Grignard reagent with the general structure Ar-Mg-Br, where Ar is a trifluoromethyl-substituted benzene ring. This organomagnesium compound is synthesized by reacting a brominated trifluoromethylbenzene derivative with magnesium metal in anhydrous tetrahydrofuran (THF) . Its primary application lies in organic synthesis, where it acts as a strong nucleophile for forming carbon-carbon bonds, particularly in fluorinated aromatic systems . The trifluoromethyl group introduces electron-withdrawing effects, altering reactivity compared to non-fluorinated Grignard reagents.

Properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZINMRFHYWGEB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)C(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Magnesium;trifluoromethylbenzene;bromide is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its ability to act as a Lewis acid, coordinating with various substrates. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to biological and chemical transformations.

Comparison with Similar Compounds

Comparison with Other Grignard Reagents

Phenylmagnesium Bromide (C₆H₅MgBr):

  • Structure: Lacks electron-withdrawing substituents, making it more nucleophilic and reactive toward electrophiles.
  • Synthesis: Prepared from bromobenzene and magnesium .
  • Reactivity: Higher basicity and faster reaction rates in ketone/aldehyde additions compared to fluorinated analogs .

3,4,5-Trifluorophenylmagnesium Bromide:

  • Structure: Features three fluorine atoms on the benzene ring, significantly reducing electron density at the magnesium-bound carbon.
  • Synthesis: Derived from 3-bromotrifluoromethylbenzene and magnesium in THF .
  • Reactivity: Enhanced stability due to fluorine’s inductive effects; slower reaction kinetics in nucleophilic additions but improved selectivity in cross-couplings .

Cyclohexylmagnesium Bromide (C₆H₁₁MgBr):

  • Structure: Aliphatic Grignard reagent with a cyclohexyl group.
  • Reactivity: Less steric hindrance than aromatic analogs, favoring reactions with bulky substrates .

Comparison with Inorganic Magnesium Bromide (MgBr₂)

  • Structure: Ionic salt (Mg²⁺ and 2Br⁻) vs. organometallic Grignard reagent.
  • Applications:
    • MgBr₂: Used in electrolytes for magnesium batteries (ionic conductivity ~10⁻² S/cm in DMSO ), sedatives, and catalysts .
    • Trifluoromethylbenzene MgBr: Specialized in synthesizing fluorinated pharmaceuticals and agrochemicals .
  • Solubility: MgBr₂ is highly water-soluble (102 g/100 mL at 20°C ), whereas Grignard reagents require aprotic solvents like THF.

Reactivity and Stability Analysis

Electronic Effects

  • Trifluoromethyl Groups: The -CF₃ group withdraws electrons via induction, reducing the nucleophilicity of the Mg-bound carbon. This results in milder reactivity, suitable for substrates sensitive to strong bases .
  • Comparative Data:

    Compound Reaction Rate with Benzaldehyde Selectivity in Coupling Reactions
    Phenylmagnesium Bromide Fast Low
    Trifluoromethylbenzene MgBr Moderate High (β-selectivity up to 99% )

Thermal and Chemical Stability

  • Trifluoromethylbenzene MgBr: Decomposes at >100°C; stable under inert atmospheres .
  • MgBr₂: Stable up to 711°C (melting point) but hygroscopic, requiring anhydrous storage .

Electrolyte Systems (MgBr₂ Context)

  • Magnesium Batteries: MgBr₂/DMSO electrolytes achieve ionic conductivities of ~10⁻² S/cm, enabling prototype Mg/graphite batteries with 95% capacity retention over 100 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium;trifluoromethylbenzene;bromide
Reactant of Route 2
Magnesium;trifluoromethylbenzene;bromide

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